molecular formula C16H12O4 B13415596 7-Hydroxy-3-(2-methoxyphenyl)coumarin

7-Hydroxy-3-(2-methoxyphenyl)coumarin

Cat. No.: B13415596
M. Wt: 268.26 g/mol
InChI Key: YOZYYWMSBIRAEG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound this compound is particularly interesting due to its unique structure, which includes a hydroxy group at the 7th position and a methoxyphenyl group at the 3rd position of the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-methoxyphenyl)coumarin typically involves the Pechmann condensation reaction. This reaction is carried out by heating resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a strong acid ion exchange resin . The reaction conditions usually involve refluxing the mixture for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methoxyphenyl)coumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(2-methoxyphenyl)coumarin is unique due to its specific substitution pattern, which enhances its biological activities compared to other coumarin derivatives. The presence of both hydroxy and methoxyphenyl groups contributes to its potent antioxidant, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3

InChI Key

YOZYYWMSBIRAEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

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